molecular formula C25H21N3O4S B11213095 2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-benzylacetamide

2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-benzylacetamide

Cat. No.: B11213095
M. Wt: 459.5 g/mol
InChI Key: ADZALMNMUSHFGN-UHFFFAOYSA-N
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Description

2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-BENZYLACETAMIDE is a complex organic compound featuring a benzodioxole moiety, a quinazolinone core, and a benzylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-BENZYLACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Quinazolinone Core: This involves the condensation of anthranilic acid with formamide, followed by oxidation.

    Coupling Reactions: The benzodioxole and quinazolinone intermediates are coupled using a suitable linker, often involving thiol groups.

    Final Assembly: The benzylacetamide group is introduced through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline.

    Substitution: The benzylacetamide group can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of various substituted benzylacetamides.

Scientific Research Applications

2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-BENZYLACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-BENZYLACETAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-BENZYLACETAMIDE is unique due to its combination of a benzodioxole moiety, a quinazolinone core, and a benzylacetamide group, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C25H21N3O4S

Molecular Weight

459.5 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-benzylacetamide

InChI

InChI=1S/C25H21N3O4S/c29-23(26-13-17-6-2-1-3-7-17)15-33-25-27-20-9-5-4-8-19(20)24(30)28(25)14-18-10-11-21-22(12-18)32-16-31-21/h1-12H,13-16H2,(H,26,29)

InChI Key

ADZALMNMUSHFGN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CC=C5

Origin of Product

United States

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